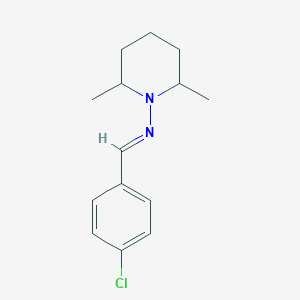![molecular formula C17H18N2O2 B5806854 N-[2-methyl-5-(propionylamino)phenyl]benzamide](/img/structure/B5806854.png)
N-[2-methyl-5-(propionylamino)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-methyl-5-(propionylamino)phenyl]benzamide, also known as MPBA, is a chemical compound that has gained attention in scientific research due to its potential biological and pharmaceutical applications. MPBA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 314.38 g/mol. In
Mechanism of Action
The mechanism of action of N-[2-methyl-5-(propionylamino)phenyl]benzamide is not fully understood, but it is believed to involve the inhibition of COX-2 activity and the induction of apoptosis in cancer cells. N-[2-methyl-5-(propionylamino)phenyl]benzamide has been shown to bind to the active site of COX-2, preventing the enzyme from catalyzing the production of inflammatory mediators. N-[2-methyl-5-(propionylamino)phenyl]benzamide has also been shown to induce the expression of pro-apoptotic genes and the downregulation of anti-apoptotic genes in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
N-[2-methyl-5-(propionylamino)phenyl]benzamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that N-[2-methyl-5-(propionylamino)phenyl]benzamide inhibits the proliferation of cancer cells and induces apoptosis. N-[2-methyl-5-(propionylamino)phenyl]benzamide has also been shown to reduce the production of inflammatory mediators in vitro and in vivo. Additionally, N-[2-methyl-5-(propionylamino)phenyl]benzamide has been shown to exhibit antioxidant activity and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
N-[2-methyl-5-(propionylamino)phenyl]benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. However, N-[2-methyl-5-(propionylamino)phenyl]benzamide has some limitations. It is relatively unstable in aqueous solutions and can degrade over time. Additionally, N-[2-methyl-5-(propionylamino)phenyl]benzamide has low solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N-[2-methyl-5-(propionylamino)phenyl]benzamide. One area of interest is the development of N-[2-methyl-5-(propionylamino)phenyl]benzamide analogs with improved stability and solubility. Another area of interest is the use of N-[2-methyl-5-(propionylamino)phenyl]benzamide as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further research is needed to fully understand the mechanism of action of N-[2-methyl-5-(propionylamino)phenyl]benzamide and its potential use as a pharmaceutical agent.
Synthesis Methods
The synthesis of N-[2-methyl-5-(propionylamino)phenyl]benzamide involves the reaction of 2-methyl-5-nitrobenzoic acid with propionyl chloride to form 2-methyl-5-propionylamino benzoic acid. This intermediate is then reacted with thionyl chloride to form 2-methyl-5-propionylamino benzoyl chloride, which is then reacted with aniline to form N-[2-methyl-5-(propionylamino)phenyl]benzamide. The purity of N-[2-methyl-5-(propionylamino)phenyl]benzamide can be increased by recrystallization from a suitable solvent.
Scientific Research Applications
N-[2-methyl-5-(propionylamino)phenyl]benzamide has been studied extensively for its potential use as a pharmaceutical agent. Research has shown that N-[2-methyl-5-(propionylamino)phenyl]benzamide exhibits anti-inflammatory, analgesic, and anti-tumor properties. N-[2-methyl-5-(propionylamino)phenyl]benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-[2-methyl-5-(propionylamino)phenyl]benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[2-methyl-5-(propionylamino)phenyl]benzamide has been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
N-[2-methyl-5-(propanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-3-16(20)18-14-10-9-12(2)15(11-14)19-17(21)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPJNSPPNOZSKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5845735 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-chlorophenyl)-4-(4-methylphenyl)-5-[(2-methyl-2-propen-1-yl)thio]-4H-1,2,4-triazole](/img/structure/B5806790.png)


![5-bromo-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5806798.png)
![7-[(4-methoxybenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5806802.png)

![N-[(4-methyl-1-piperazinyl)carbonothioyl]-3-nitrobenzamide](/img/structure/B5806835.png)
![N-methyl-5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B5806836.png)


